ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 4-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-2-26-18(25)16-12(20-17(24)13-8-9-14(19)27-13)10-15(23)22(21-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQCIVNIVWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Hydrazine with α,β-Unsaturated Esters
Reaction Conditions :
- Starting material : Ethyl (E)-3-phenylaminoacrylate.
- Reagent : Hydrazine hydrate (2.5 equiv).
- Solvent : Ethanol, reflux (12 h).
- Yield : 68–72%.
Mechanism :
Hydrazine attacks the α,β-unsaturated ester, followed by intramolecular cyclization and dehydration to form the 1,6-dihydropyridazine-6-one ring.
Data Summary :
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Time | 12 hours |
| Workup | Filtration, recrystallization |
| Purity (HPLC) | >95% |
Introduction of the 5-Bromofuran-2-Amido Group
The amido group is introduced via coupling reactions between the pyridazine amine intermediate and 5-bromofuran-2-carbonyl chloride.
Amidation Protocol
Reaction Conditions :
- Starting material : 4-Amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.
- Reagent : 5-Bromofuran-2-carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane, 0°C → room temperature (4 h).
- Yield : 55–60%.
Key Observations :
- Excess acyl chloride improves conversion but requires careful quenching to avoid side reactions.
- Triethylamine neutralizes HCl, preventing protonation of the amine intermediate.
Data Summary :
Optimization of the Ethyl Ester Group
The ethyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.
Esterification via Nucleophilic Acyl Substitution
Reaction Conditions :
- Starting material : 4-(5-Bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.
- Reagent : Ethyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).
- Solvent : DMF, 60°C (6 h).
- Yield : 75–80%.
Critical Notes :
- Anhydrous conditions are essential to prevent hydrolysis of the ester.
- DMF enhances solubility but complicates purification; alternatives like THF may reduce yields.
Data Summary :
| Parameter | Value |
|---|---|
| Scale | 5 mmol |
| Side Products | <5% (hydrolysis byproduct) |
| Purity | 98% (GC-MS) |
Alternative Pathways and Comparative Analysis
One-Pot Cyclization-Amidation Strategy
A streamlined approach combines pyridazine formation and amidation in a single reactor:
- Reagents : Ethyl acetoacetate, phenylhydrazine, 5-bromofuran-2-carbonyl chloride.
- Conditions : Microwave irradiation (100°C, 30 min).
- Yield : 50%.
Advantages : Reduced reaction time.
Drawbacks : Lower yield due to competing side reactions.
Solid-Phase Synthesis
Immobilized hydrazine on Wang resin enables stepwise assembly:
Industrial-Scale Production Considerations
For bulk synthesis, the following adjustments are critical:
- Catalyst Recycling : Use of immobilized lipases for esterification reduces costs.
- Continuous Flow Systems : Enhance heat transfer and reaction control during cyclization.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves sustainability.
Challenges and Troubleshooting
- Low Amidation Yields : Often due to moisture; rigorous drying of solvents and reagents is essential.
- Ester Hydrolysis : Mitigated by avoiding aqueous workups in later stages.
- Purification Difficulties : High-performance liquid chromatography (HPLC) is recommended for final product isolation.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups in the dihydropyridazine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Key Observations :
- Substituent Effects: The target compound’s 5-bromofuran-2-amido group distinguishes it from cyano- or methyl-substituted analogs. Bromine’s electronegativity and steric effects may alter binding affinities compared to smaller groups like CN or CH3 .
- Synthetic Challenges: Unlike analogs synthesized via cyanoacetate cyclocondensation , introducing the bromofuran-amido group likely requires selective amidation or coupling steps, which may reduce yields due to steric hindrance.
Physicochemical and Crystallographic Properties
- However, bromine’s presence may disrupt planar stacking observed in non-halogenated analogs .
- Thermal Stability: Melting points for halogenated pyridazines (e.g., 181–183°C for the 4-iodophenyl analog ) suggest higher thermal stability compared to non-halogenated derivatives, though data for the target compound remain speculative.
Crystallographic and Computational Analysis
- Structural Refinement : SHELX programs and ORTEP-3 are widely used for refining pyridazine derivatives. The bromofuran group’s electron density may complicate refinement compared to lighter substituents.
- Puckering Analysis: For six-membered dihydropyridazines, Cremer-Pople parameters quantify ring non-planarity, which could differ in the target compound due to the bulky bromofuran substituent.
Q & A
Basic: What spectroscopic methods are recommended for confirming the identity and purity of this compound?
Answer:
Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) to map proton and carbon environments, Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for ester and amide groups), and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For purity assessment, HPLC or UPLC with UV detection (at λ = 250–300 nm, typical for aromatic systems) is recommended, alongside elemental analysis for C, H, N, and Br content .
Basic: What are the standard synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step protocols :
Core dihydropyridazine formation : Cyclocondensation of hydrazine derivatives with β-ketoesters under acidic or basic conditions.
Introduction of substituents : Amidation at position 4 using coupling agents (e.g., HATU or EDC) with 5-bromofuran-2-carboxylic acid derivatives.
Esterification : Ethyl esterification under reflux with ethanol in the presence of catalytic H₂SO₄ .
Critical parameters include maintaining anhydrous conditions during amidation and controlling reaction temperatures (60–80°C) to avoid side reactions .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Employ Design of Experiments (DoE) methodologies to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
Answer:
- Substituent variation : Replace the bromofuran group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects on bioactivity.
- Scaffold modulation : Compare activity against analogs with saturated vs. unsaturated dihydropyridazine rings.
- In silico docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like kinases or proteases, guided by crystallographic data from related compounds .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) for in vitro assays.
- Prodrug derivatization : Synthesize phosphate or PEGylated esters to enhance aqueous solubility.
- Micellar encapsulation : Employ surfactants (e.g., Tween-80) for in vivo studies .
Advanced: How should contradictory biological activity data across assays be analyzed?
Answer:
- Statistical validation : Apply ANOVA or t-tests to assess significance across replicates.
- Assay-specific variables : Control for pH, serum protein binding, and redox conditions (e.g., glutathione levels in cellular vs. cell-free assays).
- Orthogonal assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) over 24–72 hours. Monitor degradation via LC-MS.
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS .
Advanced: How can computational modeling enhance understanding of its reactivity?
Answer:
- Reaction path simulations : Use Gaussian or ORCA to model transition states in amidation or ester hydrolysis.
- Solvent effects : Apply COSMO-RS to predict solvation energies and optimize reaction media.
- TDDFT calculations : Predict UV-Vis spectra to correlate experimental λmax with electronic transitions .
Advanced: What purification techniques are effective for isolating this compound from byproducts?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves.
- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced: How does this compound compare structurally and functionally to analogs?
Answer:
Key comparisons include:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
